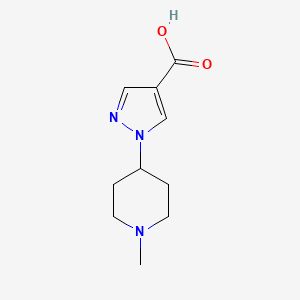
1-(1-Methylpiperidin-4-yl)-1H-pyrazole-4-carboxylic acid
Cat. No. B8603691
M. Wt: 209.24 g/mol
InChI Key: INNRQLBISRQAHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08354399B2
Procedure details


According to the previously reported procedure, before the basic hydrolysis (KOH/MeOH/water), 4-(4-ethoxycarbonyl-pyrazol-1-yl)-piperidine-1-carboxylic acid tert-butyl ester (776 mg, 2.4 mmol) was dissolved in DCM (24 mL) and treated with TFA (1.85 mL, 24 mmol) for 3 hours. The reaction was poured into saturated NaHCO3 solution (100 mL), extracted with DCM (2×200 mL). The combined organic layers were dried over anhydrous sodium sulfate and evaporated to dryness to afford 550 mg of crude product that was dissolved in DCM (20 mL) and treated first with TEA (1.058 mL, 7.595 mmol), then with 37 wt. % in water formaldehyde solution (0.22 mL, 2.95 mmol) and finally with sodium triacetoxyborohydride (782 mg, 3.69 mmol) at room temperature, with stirring, under a nitrogen atmosphere. After 1 hour, DCM was added (20 mL) and the organic layer was washed with saturated NaHCO3 solution (25 mL), dried over anhydrous sodium sulfate and evaporated to leave an oil that was employed in the basic hydrolysis step with no further purification affording title compound.

Name
KOH MeOH water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Quantity
776 mg
Type
reactant
Reaction Step Two



[Compound]
Name
TEA
Quantity
1.058 mL
Type
reactant
Reaction Step Five




Identifiers


|
REACTION_CXSMILES
|
[OH-].[K+].CO.O.C(O[C:11]([N:13]1[CH2:18][CH2:17][CH:16]([N:19]2[CH:23]=[C:22]([C:24]([O:26]CC)=[O:25])[CH:21]=[N:20]2)[CH2:15][CH2:14]1)=O)(C)(C)C.C(O)(C(F)(F)F)=O.C([O-])(O)=O.[Na+].C=O.O.C(O[BH-](OC(=O)C)OC(=O)C)(=O)C.[Na+]>C(Cl)Cl>[CH3:11][N:13]1[CH2:14][CH2:15][CH:16]([N:19]2[CH:23]=[C:22]([C:24]([OH:26])=[O:25])[CH:21]=[N:20]2)[CH2:17][CH2:18]1 |f:0.1.2.3,6.7,8.9,10.11|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Step Two
|
Name
|
KOH MeOH water
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[K+].CO.O
|
|
Name
|
|
|
Quantity
|
776 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)OC(=O)N1CCC(CC1)N1N=CC(=C1)C(=O)OCC
|
Step Three
|
Name
|
|
|
Quantity
|
1.85 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)(C(F)(F)F)O
|
Step Four
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Step Five
[Compound]
|
Name
|
TEA
|
|
Quantity
|
1.058 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Six
|
Name
|
|
|
Quantity
|
0.22 mL
|
|
Type
|
reactant
|
|
Smiles
|
C=O.O
|
|
Name
|
|
|
Quantity
|
782 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]
|
Step Seven
|
Name
|
|
|
Quantity
|
24 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Step Eight
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with DCM (2×200 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined organic layers were dried over anhydrous sodium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated to dryness
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to afford 550 mg of crude product that
|
WASH
|
Type
|
WASH
|
|
Details
|
the organic layer was washed with saturated NaHCO3 solution (25 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous sodium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to leave an oil that
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was employed in the basic hydrolysis step with no further purification
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

